2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound notable for its unique molecular structure that integrates multiple heterocyclic rings. This compound is classified as an aldehyde due to the presence of the carbaldehyde functional group. It is characterized by a pyrrolidine ring, a morpholine ring, and a pyridine ring, which contribute to its potential biological activity and applications in medicinal chemistry.
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. This classification is significant as it often correlates with biological activity, making such compounds of interest in pharmaceutical research.
The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves several key steps:
The molecular formula for 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is , with a molecular weight of approximately 275.35 g/mol. The structural features include:
The compound's structure can be represented using various chemical notation systems including InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) formats .
Property | Value |
---|---|
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.35 g/mol |
IUPAC Name | 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI Key | NCLJNBPURGSVCK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The physical properties of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde include:
Chemical properties include:
Thermal stability, boiling point, and melting point data are essential for practical applications but were not specified in available sources.
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: